molecular formula C20H26N6O B6446766 1-(4-phenylpiperazin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one CAS No. 2549034-63-9

1-(4-phenylpiperazin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one

Cat. No. B6446766
CAS RN: 2549034-63-9
M. Wt: 366.5 g/mol
InChI Key: GYCNDPLCSZNUQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(4-phenylpiperazin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one” is a derivative of (4-phenylpiperazin-1-yl)acylpiperidine . It is also related to 1-(4-Phenylpiperazin-1-yl)ethanone, which has a molecular formula of C12H16N2O .

Scientific Research Applications

PPPE has been widely used in scientific research as a model compound for the study of enzyme-catalyzed reactions. It has been used to study the mechanism of action of various enzymes, such as glycosyltransferases, proteases, and kinases. It has also been used as a tool to study the structure and function of proteins and peptides. In addition, PPPE has been used to investigate the pharmacological properties of various drugs, including those used to treat cancer, HIV, and Alzheimer’s disease.

Mechanism of Action

The mechanism of action of PPPE is not fully understood, however, it is believed to involve the formation of a covalent bond between the piperazine moiety and the pyrimidine moiety. This covalent bond is thought to be responsible for the enzyme-catalyzed reactions that occur when PPPE is used as a model compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of PPPE are not yet fully understood. However, it has been shown to inhibit the activity of various enzymes, including glycosyltransferases, proteases, and kinases. In addition, PPPE has been found to have anti-inflammatory, anti-tumor, and anti-HIV properties.

Advantages and Limitations for Lab Experiments

The advantages of using PPPE in laboratory experiments include its ease of synthesis, its relatively low cost, and its wide range of applications. Additionally, PPPE is a stable compound that is not easily degraded. However, there are some limitations to using PPPE in laboratory experiments. For example, it can be difficult to control the concentrations of PPPE in a reaction, as it is highly soluble in water. Additionally, PPPE is not a very potent compound, so high concentrations may be required for certain applications.

Future Directions

The potential future applications of PPPE include its use as a therapeutic agent for the treatment of various diseases, including cancer, HIV, and Alzheimer’s disease. Additionally, PPPE may be used as a tool to study the structure and function of proteins and peptides. Furthermore, PPPE could be used to develop new drugs and to study the mechanism of action of various enzymes. Finally, PPPE could be used in the development of new synthetic methods and in the synthesis of other compounds.

Synthesis Methods

The synthesis of PPPE is typically accomplished through the reaction of 4-phenylpiperazine (PP) and 4-pyrimidin-4-ylpiperazine (PPP) in aqueous solution. The reaction is carried out in a two-step process, first by the nucleophilic addition of PP to PPP, followed by the condensation of the resulting product with ethyl acetoacetate. The resulting compound is then purified by recrystallization from ethanol.

properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-2-(4-pyrimidin-4-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O/c27-20(26-14-12-24(13-15-26)18-4-2-1-3-5-18)16-23-8-10-25(11-9-23)19-6-7-21-17-22-19/h1-7,17H,8-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCNDPLCSZNUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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